molecular formula C11H14 B12788831 trans-1,3-Dimethylindan CAS No. 200426-00-2

trans-1,3-Dimethylindan

Cat. No.: B12788831
CAS No.: 200426-00-2
M. Wt: 146.23 g/mol
InChI Key: IIJUYSSJMAITHJ-RKDXNWHRSA-N
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Description

trans-1,3-Dimethylindan: is an organic compound with the molecular formula C₁₁H₁₄ It is a derivative of indan, characterized by the presence of two methyl groups at the 1 and 3 positions of the indan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,3-Dimethylindan can be achieved through several methods. One common approach involves the bromination of 1,1-dimethylindene followed by dehydrobromination to yield 2,3-dibromo-1,1-dimethylindene. Subsequent reduction of this intermediate leads to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and reduction processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-1,3-Dimethylindan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-1,3-Dimethylindan is used as a building block in organic synthesis.

Biology and Medicine: Research has explored the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-1,3-Dimethylindan involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 1,1-Dimethylindene
  • 2,3-Dibromo-1,1-dimethylindane
  • 2,2-Dimethylindan-1-one

Comparison: trans-1,3-Dimethylindan is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

CAS No.

200426-00-2

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9-/m1/s1

InChI Key

IIJUYSSJMAITHJ-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1C[C@H](C2=CC=CC=C12)C

Canonical SMILES

CC1CC(C2=CC=CC=C12)C

Origin of Product

United States

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